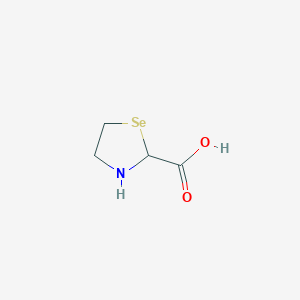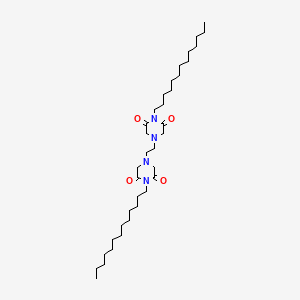![molecular formula C27H22 B14479488 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene CAS No. 67654-21-1](/img/structure/B14479488.png)
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4,5-triphenylbicyclo[420]octa-2,4,7-triene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its stability and the presence of multiple phenyl groups, which contribute to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene typically involves a multi-step process. One common method starts with the homocoupling of terminal aryl alkynes, followed by a zipper annulation reaction. This process is often catalyzed by a rhodium complex, which facilitates the formation of the bicyclic structure . The reaction conditions usually involve the use of dichloromethane as a solvent at room temperature, with a turnover frequency of 2.5 h⁻¹ .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of flexible NHC-based pincer ligands in rhodium catalysts can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and catalysis.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug development.
Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to engage in unique binding interactions with enzymes or receptors. The phenyl groups can participate in π-π stacking interactions, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1(6),2,4-triene: Similar bicyclic structure but with different substituents.
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: Another bicyclic compound with a carboxylate group.
Uniqueness
2-Methyl-3,4,5-triphenylbicyclo[420]octa-2,4,7-triene is unique due to its specific substitution pattern and the presence of multiple phenyl groups
Propriétés
Numéro CAS |
67654-21-1 |
|---|---|
Formule moléculaire |
C27H22 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene |
InChI |
InChI=1S/C27H22/c1-19-23-17-18-24(23)26(21-13-7-3-8-14-21)27(22-15-9-4-10-16-22)25(19)20-11-5-2-6-12-20/h2-18,23-24H,1H3 |
Clé InChI |
HQHWUFZFJGJYEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2C1C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
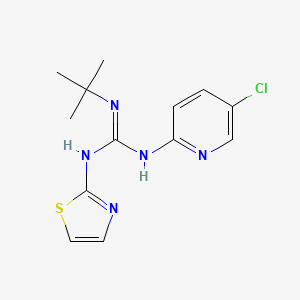
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
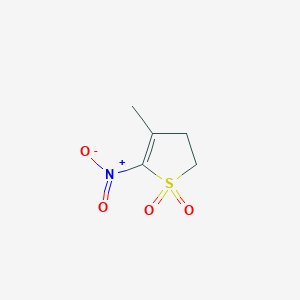
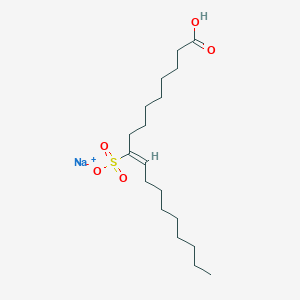
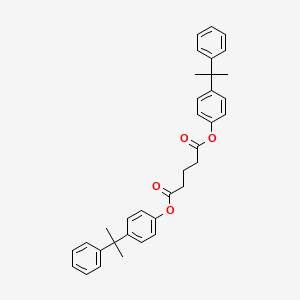
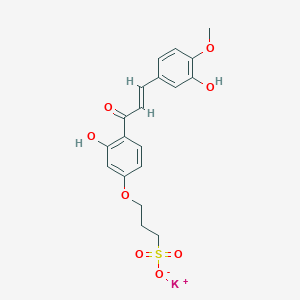
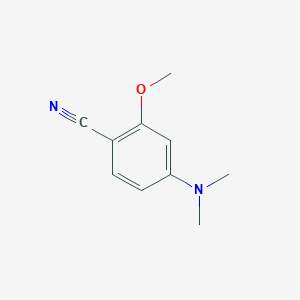

![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)

